![molecular formula C10H9ClF3N3O2 B14704257 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea CAS No. 13991-76-9](/img/structure/B14704257.png)
1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound known for its unique chemical structure and properties. It features a nitroso group, a chloroethyl group, and a trifluoromethyl-substituted phenyl ring, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 1-(2-chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea with nitrosating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common nitrosating agents include sodium nitrite and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Azides and thioethers.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of agrochemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with nucleophiles in biological systems, leading to various biochemical effects. The chloroethyl group can alkylate DNA, potentially leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes.
Comparación Con Compuestos Similares
- 1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea
- 1-(4-Chloro-2-(trifluoromethyl)phenyl)-3-(2-hydroxyethyl)urea
- Trifluorotoluene
Comparison: 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds like 1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea lack the nitroso group and therefore exhibit different chemical and biological properties. The trifluoromethyl group in all these compounds contributes to their stability and lipophilicity, making them valuable in various applications.
Propiedades
Número CAS |
13991-76-9 |
|---|---|
Fórmula molecular |
C10H9ClF3N3O2 |
Peso molecular |
295.64 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C10H9ClF3N3O2/c11-5-6-17(16-19)9(18)15-8-3-1-7(2-4-8)10(12,13)14/h1-4H,5-6H2,(H,15,18) |
Clave InChI |
XNFVUJQRDLTCNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


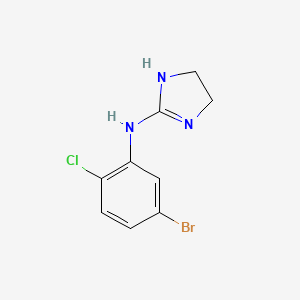
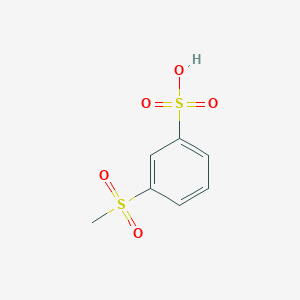
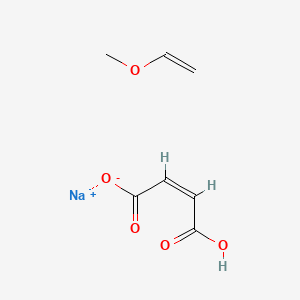
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
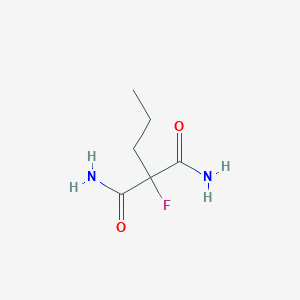
![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)


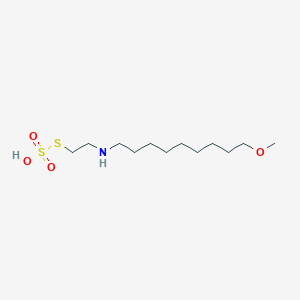

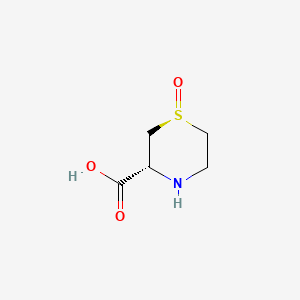

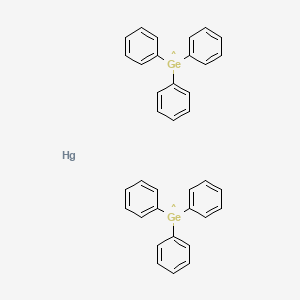
![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)
